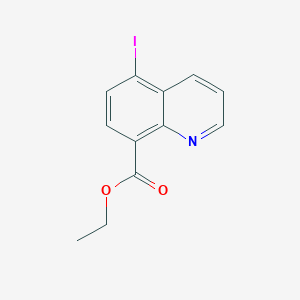
Ethyl 5-iodoquinoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-iodoquinoline-8-carboxylate is a chemical compound with the molecular formula C12H10INO2. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an iodine atom at the 5th position and an ethyl ester group at the 8th position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodoquinoline-8-carboxylate can be achieved through various methods. One common approach involves the iodination of quinoline derivatives followed by esterification. For instance, starting with 5-aminoquinoline, iodination can be carried out using iodine and potassium iodide in the presence of an oxidizing agent like hydrogen peroxide. The resulting 5-iodoquinoline can then be esterified with ethyl chloroformate under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 5-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be employed for ester hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, dihydroquinoline derivatives, and quinoline carboxylic acids.
科学研究应用
Ethyl 5-iodoquinoline-8-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline compounds.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 5-iodoquinoline-8-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The iodine atom and the quinoline ring structure allow it to bind to specific sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The ethyl ester group may also play a role in enhancing the compound’s lipophilicity, facilitating its cellular uptake.
相似化合物的比较
Ethyl 5-iodoquinoline-8-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 5-bromoquinoline-8-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Ethyl 5-chloroquinoline-8-carboxylate: Contains a chlorine atom, which may result in different pharmacokinetic properties.
Ethyl 5-fluoroquinoline-8-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and biological interactions.
属性
分子式 |
C12H10INO2 |
|---|---|
分子量 |
327.12 g/mol |
IUPAC 名称 |
ethyl 5-iodoquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3 |
InChI 键 |
SNPRAVMXVGDFHQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C(=C(C=C1)I)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


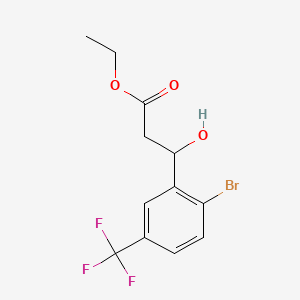
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
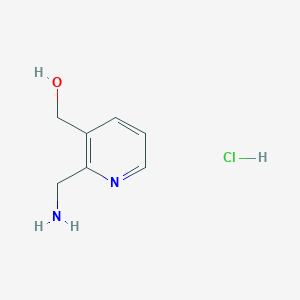
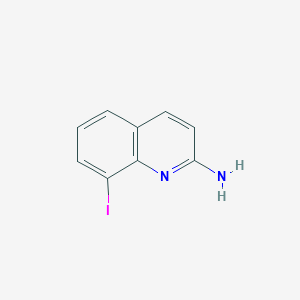
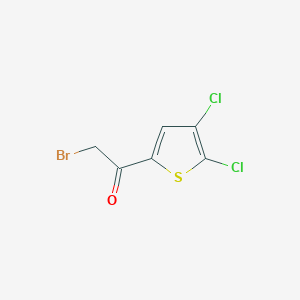
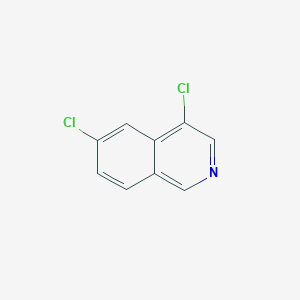
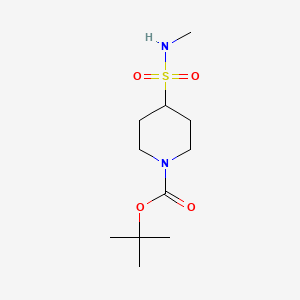
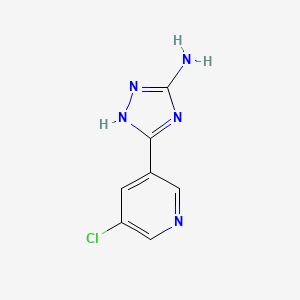
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)

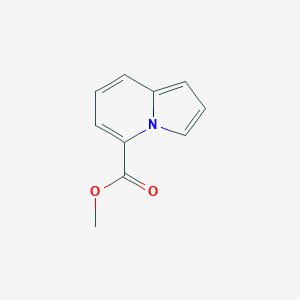
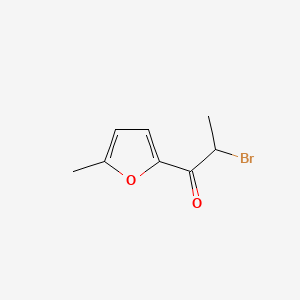
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
